molecular formula C6H9ClO3 B1167253 sapecin CAS No. 122168-63-2

sapecin

Numéro de catalogue: B1167253
Numéro CAS: 122168-63-2
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sapecin is an antibacterial protein originally isolated from the embryonic cell line of the flesh fly, Sarcophaga peregrina. It is a cationic peptide composed of 40 amino acids, stabilized by three disulfide bonds. This peptide exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its primary mechanism of action involves a high-affinity interaction with cardiolipin (diphosphatidylglycerol), a major phospholipid component in bacterial membranes . Studies on Escherichia coli mutants have further confirmed that cardiolipin is a key cellular target for sapecin, while lipopolysaccharides present a barrier for its activity against Gram-negative bacteria . The binding to acidic phospholipids leads to membrane permeabilization. Research indicates that the dose-dependent membrane disruption follows a sigmoidal curve, suggesting that oligomerization of sapecin molecules is a critical step in forming channel-like structures that compromise membrane integrity . Solution-state NMR analyses have revealed the specific membrane-buried and oligomerization surfaces on the sapecin molecule, providing a structural model for its function as an insect defensin . Beyond its native form, a bioactive 11-amino acid peptide derived from the helix region of Sapecin B (a variant) has been characterized. This peptide demonstrates an even broader spectrum of antimicrobial activity, effective against S. aureus, E. coli, and yeasts like Candida albicans, by binding to acidic phospholipids and causing leakage of cellular contents . Supplied as a white to off-white lyophilized powder with high purity (≥98.0% by HPLC), sapecin is offered for research applications in antibacterial mechanism studies, defensin structure-function analysis, and the development of novel antimicrobial agents. This product is designated "For Research Use Only." Not for diagnostic, therapeutic, or any other human use.

Propriétés

Numéro CAS

122168-63-2

Formule moléculaire

C6H9ClO3

Origine du produit

United States

Applications De Recherche Scientifique

Antibacterial Properties

Mechanism of Action
Sapecin exhibits a strong antibacterial effect, particularly against Gram-positive bacteria like Staphylococcus aureus. Research indicates that sapecin binds with high affinity to cardiolipin, a phospholipid found in bacterial membranes, thus disrupting membrane integrity and leading to bacterial cell death. In contrast, its effectiveness against Gram-negative bacteria is hindered by the presence of lipopolysaccharides in their outer membrane, which act as a barrier to sapecin's action .

Case Study: Efficacy Against Bacterial Strains
A study demonstrated that sapecin's core undecapeptide structure possesses significant antimicrobial activity. Synthetic derivatives of sapecin have been developed, such as KLKLLLLLKLK-NH2, which showed potent activity against both methicillin-resistant and methicillin-susceptible strains of Staphylococcus aureus and Escherichia coli in vitro .

PeptideMIC (μg/ml) against MRSAMIC (μg/ml) against MSSA
KLK84
mKLK84

Role in Cell Proliferation

Embryonic Cell Proliferation
Beyond its antibacterial properties, sapecin plays a crucial role in the proliferation of embryonic cells derived from Sarcophaga peregrina. The addition of sapecin to culture media has been shown to stimulate cell proliferation significantly. Conversely, the introduction of antibodies against sapecin inhibited this proliferation, indicating its dual functionality as both a protective agent against infection and a promoter of cellular growth .

Development of Antimicrobial Peptides

Synthetic Modifications
Researchers have synthesized various analogs of sapecin to enhance its antimicrobial properties and stability. For instance, modifications involving D-amino acids have resulted in peptides that are more resistant to enzymatic degradation while retaining their antibacterial efficacy. One such peptide, mKLK, demonstrated superior stability and activity in human serum conditions compared to its L-form counterpart .

Applications in Biofilm Management

Antibiofilm Activity
Recent studies have highlighted the potential of sapecin-derived peptides in managing biofilms formed by pathogenic bacteria. The peptide mKLK not only exhibited antibacterial activity but also effectively inhibited biofilm formation at sub-minimum inhibitory concentrations (MICs). This characteristic is particularly valuable for treating chronic infections associated with biofilms, where traditional antibiotics often fail .

PeptideBiofilm Inhibition ActivityStability in Serum
KLKModerateLow
mKLKHighHigh

Comparaison Avec Des Composés Similaires

Sapecin B

Sapecin B, a homologue isolated from the same source, shares 40% sequence identity with sapecin but exhibits structural divergence in its C-terminal region. Notably, residues 7–17 of sapecin B (RSLCLLHCRLK-NH₂) align closely with charybdotoxin (CTX), a scorpion venom toxin that inhibits calcium-activated potassium (BK) channels . Functionally, sapecin B retains antibacterial activity against Gram-positive bacteria but also blocks BK channels in rat pituitary cells (IC₅₀ ≈ 0.9 nM), a property absent in sapecin .

Sapecin C

Sapecin C is structurally closer to sapecin, with high sequence similarity and identical disulfide bonding patterns.

Comparison with Charybdotoxin (CTX)

Charybdotoxin, a 37-residue scorpion venom peptide, inhibits BK channels by binding to their outer pore region. Despite sharing a conserved glycine-rich motif with sapecin B, CTX lacks antibacterial activity . Sapecin B’s dual functionality—antibacterial and ion channel modulation—contrasts with CTX’s specialized role in neurotoxicity. Structural alignment suggests that sapecin B’s undecapeptide region mimics CTX’s channel-binding domain, yet mechanistic differences arise from variations in charge distribution and binding site accessibility .

Comparison with Other Insect Defensins

Phormia terranovae Defensin A

This defensin shares 80% sequence similarity with sapecin in the C-terminal region, including a short α-helix and two antiparallel β-sheets. Both peptides target cardiolipin, but Phormia defensin A exhibits broader activity against Gram-negative bacteria, likely due to differences in hydrophobic residue composition .

ASABF (Nematode Defensin)

ASABF, a cysteine-rich peptide from Ascaris suum, shows marginal structural similarity to sapecin B (normalized alignment score: 3.01σ) but lacks significant functional overlap, emphasizing the evolutionary divergence of defensins across species .

Comparative Data Table

Compound Source Structural Features Primary Targets Antibacterial Spectrum Unique Properties
Sapecin Sarcophaga peregrina 6 cysteines, β-sheet, cationic/hydrophobic surface Cardiolipin, bacterial membranes Gram-positive bacteria Pore-forming oligomerization
Sapecin B Sarcophaga peregrina CTX-like undecapeptide, 40% identity with sapecin BK channels, bacterial membranes Gram-positive bacteria Dual ion channel/antibacterial action
Sapecin C Sarcophaga peregrina High sequence similarity to sapecin Cardiolipin Gram-positive bacteria Structurally homologous to sapecin
Charybdotoxin Scorpion venom α/β scaffold, glycine-rich pore-binding motif BK channels None Neurotoxic ion channel blocker
Phormia Defensin A Phormia terranovae C-terminal α-helix, antiparallel β-sheets Cardiolipin Gram-positive and Gram-negative Broader antibacterial range

Key Research Findings

Mechanistic Divergence : Sapecin B’s inability to inhibit CTX binding despite structural mimicry highlights the complexity of defensin-toxin evolution .

Oligomerization Requirement : Sapecin’s sigmoidal dose-response curve in membrane permeabilization underscores the necessity of oligomerization for activity, a feature shared with pore-forming toxins like mellitin .

Species-Specific Adaptations : The marginal similarity between sapecin B and ASABF reflects functional diversification in defensins across taxa .

Méthodes De Préparation

Foundation of SPPS Methodology

Solid-phase peptide synthesis (SPPS) is the cornerstone of sapecin production, offering high fidelity in constructing its 34-amino-acid sequence. The process begins with anchoring the C-terminal residue to an insoluble resin, followed by iterative deprotection and coupling cycles to elongate the peptide chain. Temporary protecting groups, such as fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), shield reactive side chains and the α-amino group during synthesis to prevent unwanted side reactions.

Resin Activation and Initial Amino Acid Attachment

The synthesis initiates by swelling a polystyrene-based resin (e.g., Wang resin) in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The first amino acid, corresponding to sapecin’s C-terminal residue (e.g., arginine), is activated using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt) and coupled to the resin via its carboxyl group. This step ensures stable immobilization of the growing peptide chain.

Deprotection and Neutralization

After each coupling cycle, the temporary Fmoc group is removed using a 20% piperidine solution in DMF, exposing the α-amino group for subsequent amino acid addition. The resin is then washed extensively to eliminate deprotection byproducts, ensuring minimal interference in later stages.

Coupling Reactions and Sequence Elongation

Each amino acid is introduced sequentially using pre-activated derivatives, typically employing coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Reaction efficiency is monitored via Kaiser testing, which detects free amino groups to confirm successful couplings.

Side-Chain Protection Strategy

Sapecin’s structure includes residues with reactive side chains (e.g., lysine, arginine), necessitating orthogonal protection. For instance, trityl (Trt) groups protect cysteine thiols, while tert-butyl (tBu) groups shield aspartic acid carboxylates. These protections remain intact until global deprotection during cleavage.

Post-Synthetic Processing and Purification

Cleavage and Global Deprotection

Upon completing the sequence, the peptide-resin is treated with a cleavage cocktail—commonly trifluoroacetic acid (TFA) supplemented with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT)—to sever the peptide from the resin and remove persistent protecting groups. Optimal cleavage conditions (e.g., 2–4 hours at 25°C) minimize side reactions such as oxidation or aspartimide formation.

Chromatographic Purification

Crude sapecin is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (0.1% TFA). Fraction collection is guided by UV absorbance at 220 nm, with mass spectrometry (MS) verifying molecular weight (theoretical: ~3.8 kDa).

Solubility Optimization

Sapecin’s hydrophobicity necessitates solubilization in aqueous-organic mixtures (e.g., 30% acetonitrile) during purification. Centrifugal filtration (3 kDa MWCO) further removes residual salts and low-molecular-weight impurities.

Analytical Characterization of Sapecin

Structural Validation

Circular dichroism (CD) spectroscopy confirms sapecin’s secondary structure, revealing a β-sheet-dominated conformation in membrane-mimetic environments. Nuclear magnetic resonance (NMR) provides atomic-level insights into disulfide bond formation (Cys3-Cys20 and Cys16-Cys32), critical for antimicrobial activity.

Functional Assays

Liposome-based assays quantify sapecin’s membrane-disruptive activity. Phosphatidylcholine/cholesterol liposomes loaded with glucose are incubated with sapecin, and glucose release is measured spectrophotometrically to determine pore-forming efficiency.

Comparative Analysis of Synthesis Strategies

SPPS vs. Recombinant Expression

While SPPS achieves high purity (>95%), recombinant production in Escherichia coli offers scalability. However, prokaryotic systems often misfold sapecin’s disulfide bonds, necessitating refolding steps that reduce yield. SPPS remains preferable for research-scale synthesis requiring precise post-translational modifications.

Industrial Scalability and Cost Considerations

Resin and Reagent Selection

Wang resin and Fmoc chemistry dominate industrial SPPS due to cost-effectiveness and compatibility with automated synthesizers. Bulk purchasing of protected amino acids reduces per-unit costs by ~40% for large-scale runs.

Environmental Impact

SPPS generates significant solvent waste (e.g., DMF, DCM), prompting adoption of green solvents like 2-methyltetrahydrofuran (2-MeTHF). Closed-loop recycling systems recover >70% of solvents, aligning with sustainable manufacturing practices .

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